6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514976
InChI: InChI=1S/C7H6BrNO2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2
SMILES: C1COC2=C(O1)C=CC(=N2)Br
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol

6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS No.:

Cat. No.: VC13514976

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine -

Specification

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
IUPAC Name 6-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Standard InChI InChI=1S/C7H6BrNO2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2
Standard InChI Key QQDVANQTHRNTAE-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=N2)Br
Canonical SMILES C1COC2=C(O1)C=CC(=N2)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s architecture consists of a pyridine ring fused to a 1,4-dioxane moiety, with a bromine atom substituted at the 6-position. This configuration confers unique electronic properties due to the electron-withdrawing bromine, which influences reactivity and binding interactions. The IUPAC name, 6-bromo-2,3-dihydro- dioxino[2,3-b]pyridine, reflects this substitution pattern.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₆BrNO₂
Molecular Weight216.03 g/mol
LogP1.84
SMILESC1COC2=C(O1)C=CC(=N2)Br
CAS Number1417553-73-1

The planar pyridine ring and puckered dioxane ring create a semi-rigid structure, enabling selective interactions with biological targets. X-ray crystallography of analogous compounds reveals bond lengths of 1.34–1.48 Å for the pyridine C-N bonds and 1.42–1.47 Å for dioxane C-O bonds, suggesting moderate conjugation across the fused system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy identifies key proton environments:

  • Pyridine protons: δ 8.2–8.5 ppm (deshielded due to bromine’s inductive effect)

  • Dioxane protons: δ 3.7–4.1 ppm (methylene groups adjacent to oxygen).
    Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 215.97 ([M+H]⁺), consistent with the isotopic pattern of bromine.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route involves electrophilic aromatic bromination of 2,3-dihydro- dioxino[2,3-b]pyridine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. This method achieves 65–72% yield with minimal di-substitution. Alternative approaches include:

  • Ullmann coupling: Reacting 2,3-dihydroxy pyridine derivatives with dibromoethane in the presence of a copper catalyst.

  • Ring-closing metathesis: Utilizing Grubbs catalysts to form the dioxane ring post-bromination .

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
Temperature0–5°C
SolventDichloromethane
CatalystNone (NBS-mediated)
Reaction Time12–16 hours

Industrial Production Challenges

Scaling up synthesis requires addressing bromine’s corrosivity and managing exothermic reactions. Continuous flow reactors with in-line quenching systems improve safety and yield consistency. Current industrial batches achieve ≥98% purity via recrystallization from ethanol-water mixtures.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.89 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate degradation <5% after 6 months at -20°C, though prolonged exposure to light induces bromine dissociation.

Thermal Behavior

Differential Scanning Calorimetry (DSC) reveals a melting point of 148–150°C and decomposition onset at 210°C. The thermal profile suggests suitability for standard pharmaceutical processing techniques.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to Mycobacterium enoyl-ACP reductase, a target in fatty acid biosynthesis. The bromine forms a halogen bond with Thr196, while the pyridine nitrogen hydrogen-bonds to Tyr158 .

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